

Detailed Mechanism of Action & Experimental Data

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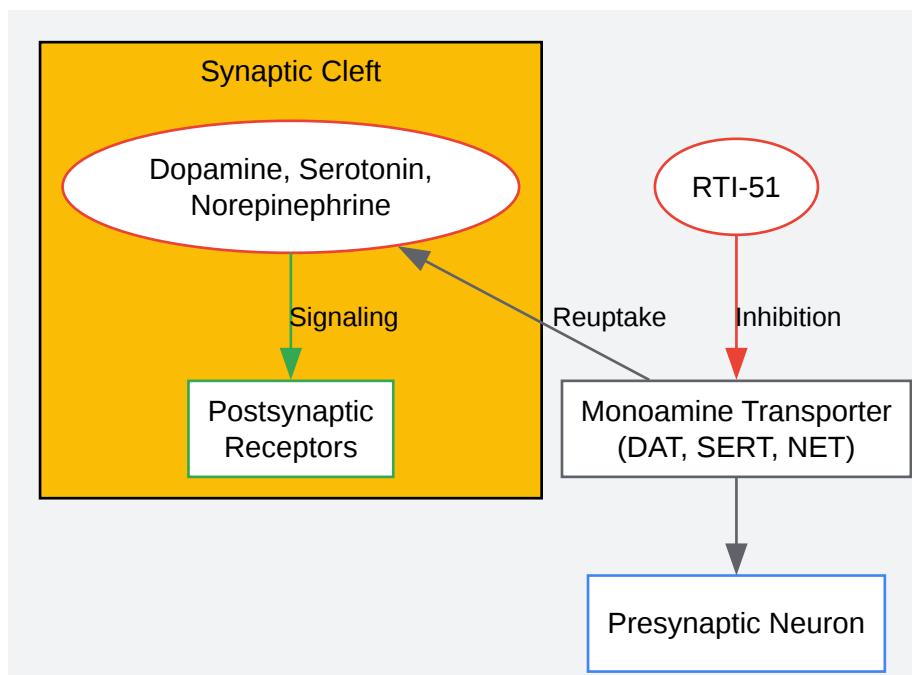
Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

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RTI-51 exerts its primary effect by blocking the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters [1]. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to psychostimulant effects.



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RTI-51 blocks monoamine transporters, increasing neurotransmitter levels in the synaptic cleft.

In Vivo Behavioral & Binding Kinetics

The rate at which a stimulant binds to the DAT in vivo is critically linked to its reinforcing efficacy. Slower binding is associated with a lower potential for abuse [2].

Compound	Time to Displace 25% of [³ H]WIN 35428 from DAT in Rat Striatum (minutes)	Relative Reinforcing Efficacy (PR Schedule in Monkeys)
Cocaine	5.8	Highest
WIN 35428	22.4	High
RTI-31	30.8	Medium
RTI-51	44.1	Lowest

Key Experimental Protocols

To help you contextualize the data, here are methodologies from key studies on RTI-51.

In Vitro Transporter Binding Assay [1]

- **Objective:** Determine inhibitory affinity (K_i) for monoamine transporters.
- **Methodology:** Use rat brain tissue membranes. Incubate tissue with a radioligand specific to each transporter and increasing concentrations of RTI-51.
 - **DAT Radioligand:** [³H]CFT
 - **SERT Radioligand:** [³H]Paroxetine
 - **NET Radioligand:** [³H]Nisoxetine
- **Measurement:** Quantify the concentration of RTI-51 that displaces 50% of the specific radioligand binding to calculate K_i .

In Vivo Transporter Binding Kinetics [2]

- **Objective:** Measure the rate of DAT binding in a living animal model.

- **Methodology:** Administer an equipotent dose of RTI-51 intravenously to rats. At various time points after injection, sacrifice the animals and remove the striatum.
- **Measurement:** Homogenize the striatal tissue and measure the displacement of a previously administered DAT-specific radioligand ($[^3\text{H}]\text{WIN 35428}$) to determine the time course of binding.

Behavioral Reinforcing Efficacy (Progressive-Ratio Schedule) [2]

- **Objective:** Evaluate the motivation of animals to self-administer the drug.
- **Methodology:** Train rhesus monkeys to self-administer RTI-51 intravenously by pressing a lever. Implement a progressive-ratio schedule where the number of lever presses required for a single drug injection increases with each subsequent injection.
- **Measurement:** The "break point" is the highest number of lever presses a monkey completes for an injection. A higher break point indicates greater reinforcing efficacy.

Research Applications

Based on its pharmacological profile, RTI-51 has been used in several research contexts:

- **Neuroimaging:** RTI-51 has been radiolabeled with Bromine-76 ($[^{76}\text{Br}]$) and used in Positron Emission Tomography (PET) studies to map the distribution and density of dopamine transporters in the living brain [1].
- **Cocaine Abuse Treatment:** It has been investigated as a potential treatment for cocaine use due to its **long-lasting and selective substitution effect**, which may reduce drug-seeking behavior [3]. Its **slow onset of action** is a key feature believed to contribute to its lower abuse potential [2].
- **Compatibility with Antibody Therapy:** Research shows that anti-cocaine catalytic antibodies do not bind RTI-51, suggesting these two potential treatments could be used simultaneously without interfering [4].

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References

1. - RTI - Wikipedia 51 [en.wikipedia.org]

2. A reduced rate of in vivo dopamine transporter binding is associated... [pubmed.ncbi.nlm.nih.gov]

3. - RTI _TargetMol 51 [targetmol.com]

4. Anticocaine catalytic antibodies have no affinity for RTI compounds... [pubmed.ncbi.nlm.nih.gov]

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